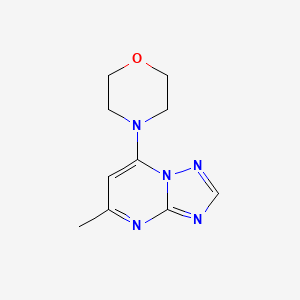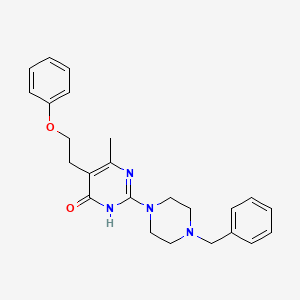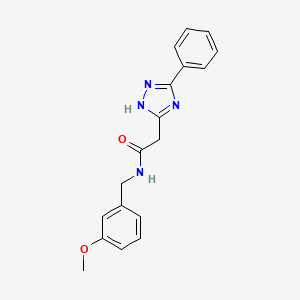![molecular formula C17H25N5 B11194984 1-[(1-tert-butyl-1H-tetrazol-5-yl)(phenyl)methyl]piperidine](/img/structure/B11194984.png)
1-[(1-tert-butyl-1H-tetrazol-5-yl)(phenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(PHENYL)METHYL]PIPERIDINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenyl group and a tert-butyl-tetrazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(PHENYL)METHYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from an appropriate nitrile precursor using diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine precursor.
Final Assembly: The final step involves coupling the tetrazole-phenyl intermediate with the piperidine ring under suitable reaction conditions, such as using a strong base like sodium hydride in an aprotic solvent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(PHENYL)METHYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(PHENYL)METHYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(PHENYL)METHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the phenyl and piperidine groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(PHENYL)METHYL]PIPERIDINE can be compared with other similar compounds, such as:
BTTAA: Another ligand for CuAAC, with similar properties but different structural features.
tert-Butyl-substituted triazinoindoles: These compounds share the tert-butyl group and are used in medicinal chemistry for their biological activity.
The uniqueness of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(PHENYL)METHYL]PIPERIDINE lies in its combination of the tetrazole, phenyl, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N5 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-phenylmethyl]piperidine |
InChI |
InChI=1S/C17H25N5/c1-17(2,3)22-16(18-19-20-22)15(14-10-6-4-7-11-14)21-12-8-5-9-13-21/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3 |
InChI Key |
AQJNUOOUKNMCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11194906.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11194915.png)

![6-(2-furyl)-9-(4-isopropylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11194921.png)

![4-methoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B11194940.png)
![1-[(6-bromo-3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11194944.png)
![(1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11194952.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11194961.png)
![N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11194964.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11194973.png)
![4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11194979.png)

